Lipophilicity (LogP) Comparison: Branched Pentan-3-yl vs. Linear N-Alkyl Pyrazole-4-Carboxylic Acids
The target compound exhibits a computed LogP of 2.56, approximately 1.83 units higher than the 1-ethyl analog (LogP = 0.20) and 2.36 units higher than the unsubstituted 1H-pyrazole-4-carboxylic acid parent scaffold (LogP ≈ -0.03 to 0.11) [1]. This difference, driven by the hydrophobic branched pentan-3-yl group, places the compound in a more favorable lipophilicity range for passive membrane permeation while remaining within Lipinski-compliant limits .
| Evidence Dimension | Partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 2.55924 |
| Comparator Or Baseline | 3,5-Dimethyl-1-ethyl-1H-pyrazole-4-carboxylic acid: LogP = 0.2029946 |
| Quantified Difference | Δ LogP = +2.36 log units vs. 1-ethyl analog |
| Conditions | Predicted LogP (JChem-based calculation, data from ChemBase and Leyan product datasheets) [1] |
Why This Matters
A LogP difference of >2 units translates to ~100-fold difference in partition behavior, directly impacting membrane permeability, bioavailability, and experimental reproducibility in cell-based assays.
- [1] ChemBase. 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. CBID: 18609. LogP: 0.2029946. Accessed 2026. View Source
